1-Methyl-1-(2-nitrophenyl)hydrazine
Description
Overview of Hydrazine (B178648) Chemistry with an Emphasis on Substituted Phenylhydrazines
Hydrazine (N₂H₄) is a highly reactive inorganic compound that serves as a foundational building block for a vast array of organic derivatives. market.usmordorintelligence.com The introduction of organic substituents, particularly phenyl groups, dramatically expands the synthetic utility and modulates the chemical properties of the hydrazine core. Phenylhydrazine (B124118), the simplest arylhydrazine, is a colorless to pale yellow liquid that can darken upon exposure to air and light. wikipedia.org It is miscible with many organic solvents and sparingly soluble in water. wikipedia.org
The chemistry of substituted phenylhydrazines is rich and varied. The presence of substituents on the phenyl ring, such as nitro groups or alkyl groups, can significantly influence the reactivity of the hydrazine moiety. These compounds are pivotal reagents in a multitude of organic transformations, most notably the Fischer indole (B1671886) synthesis, a cornerstone reaction for the preparation of indole rings, which are prevalent in many natural products and pharmaceuticals. researchgate.netgenscript.comnih.govrsc.orgacs.orgwikipedia.orgnih.govnih.gov Phenylhydrazines are also instrumental in the formation of phenylhydrazones from carbonyl compounds, which are stable derivatives useful for the characterization and purification of aldehydes and ketones. chemicalbook.com
Academic Significance of Nitrophenylhydrazine (B1144169) Derivatives in Organic Synthesis and Functional Materials
The incorporation of a nitro group onto the phenyl ring of a phenylhydrazine derivative, as seen in nitrophenylhydrazines, introduces a strong electron-withdrawing group that profoundly impacts the molecule's reactivity and potential applications. Nitrophenylhydrazine derivatives have carved out a significant niche in several areas of chemical research.
In organic synthesis, these compounds are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.net The Fischer indole synthesis, for instance, can be employed with nitrophenylhydrazines to produce nitroindoles, which are important intermediates for the synthesis of various biologically active molecules. nih.gov The nitro group can also be chemically modified, for example, through reduction to an amino group, opening up further avenues for synthetic diversification.
In the realm of analytical chemistry, nitrophenylhydrazine derivatives, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), are widely used as derivatizing agents to enhance the detection and quantification of various biomolecules, including carboxylic acids, by techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govrsc.orgnih.govacs.orgacs.org This derivatization improves the chromatographic behavior and ionization efficiency of the analytes, leading to increased sensitivity.
Furthermore, the unique electronic properties of nitrophenylhydrazine derivatives make them promising candidates for the development of functional materials. Research is ongoing into their potential use in the synthesis of polymers and other materials with specific optical or electronic properties. researchgate.netmdpi.comrsc.orgacs.org
Research Trajectories and Objectives for 1-Methyl-1-(2-nitrophenyl)hydrazine
While extensive research has been conducted on phenylhydrazines and various nitrophenylhydrazine isomers, this compound itself represents a more specialized area of investigation. Current and future research trajectories for this compound are likely to build upon the established chemistry of its parent structures while exploring the unique opportunities presented by its specific substitution pattern.
Key research objectives for this compound are anticipated to include:
Exploration of Novel Synthetic Methodologies: Developing efficient and selective methods for the synthesis of this compound is a primary objective. This includes optimizing existing alkylation strategies and exploring new catalytic approaches.
Detailed Physicochemical Characterization: A thorough understanding of the compound's spectroscopic and structural properties is crucial for its application. This involves detailed analysis using techniques such as NMR, IR, and mass spectrometry to elucidate its electronic and conformational characteristics.
Application in Advanced Organic Synthesis: Investigating the utility of this compound as a building block for complex organic molecules, particularly in the synthesis of novel heterocyclic systems and substituted indoles via the Fischer indole synthesis, is a significant area of interest. rsc.orgcdnsciencepub.com
Development of Functional Materials: Exploring the potential of incorporating this compound into polymers or other materials to create functional systems with tailored electronic, optical, or recognition properties is a promising avenue for future research.
Investigation of Biological Activity: Given that many hydrazine derivatives exhibit biological activity, a key research trajectory will likely involve the synthesis and screening of derivatives of this compound for potential pharmaceutical applications.
Interactive Data Table: Properties of Phenylhydrazine Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Phenylhydrazine | 100-63-0 | C₆H₈N₂ | 108.14 | Colorless to pale yellow liquid or solid |
| 2-Nitrophenylhydrazine (B1229437) | 3034-19-3 | C₆H₇N₃O₂ | 153.14 | Not available |
| 4-Nitrophenylhydrazine | 100-16-3 | C₆H₇N₃O₂ | 153.14 | Orange-red leaflets or needles |
| 1-Methyl-1-phenylhydrazine (B1203642) | 618-40-6 | C₇H₁₀N₂ | 122.17 | Not available |
| This compound | 67522-05-8 | C₇H₉N₃O₂ | 167.17 | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-1-(2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9(8)6-4-2-3-5-7(6)10(11)12/h2-5H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEJFNBAOONAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380488 | |
| Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67522-05-8 | |
| Record name | 1-methyl-1-(2-nitrophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 1 Methyl 1 2 Nitrophenyl Hydrazine and Its Derivatives
Direct Synthetic Pathways to 1-Methyl-1-(2-nitrophenyl)hydrazine
The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the aryl-nitrogen bond and manipulation of nitrogen-containing functional groups.
Copper-Catalyzed Coupling Reactions for Aryl Hydrazine (B178648) Derivatives
Copper-catalyzed coupling reactions represent a powerful tool for the formation of carbon-nitrogen bonds, essential for the synthesis of aryl hydrazines. A general method involves the reaction of an aryl halide with hydrazine hydrate (B1144303) in the presence of a copper(I) iodide (CuI) catalyst. chemicalbook.com The reaction is typically carried out in a sealed tube under an inert atmosphere at elevated temperatures. chemicalbook.com While a specific example for this compound is not detailed, the synthesis of 2-nitrophenylhydrazine (B1229437) from 2-nitro-substituted aryl halides serves as a pertinent example. chemicalbook.com The general procedure involves heating a mixture of the aryl halide, CuI, a base such as sodium phosphate, and hydrazine hydrate in a suitable solvent like polyethylene (B3416737) glycol (PEG-400). chemicalbook.com
For the synthesis of the methylated target compound, 1-methylhydrazine would be used in place of hydrazine hydrate. The reaction would proceed as follows:
| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |
| 1-Halo-2-nitrobenzene | 1-Methylhydrazine | CuI | Heat, Inert Atmosphere | This compound |
This methodology offers a direct route to the desired product, leveraging the well-established utility of copper catalysis in N-arylation reactions.
Preparation from Related Nitroaniline Precursors
An alternative and widely used method for the synthesis of aryl hydrazines involves the diazotization of an arylamine followed by reduction. google.comprepchem.com For the synthesis of this compound, the starting material would be N-methyl-2-nitroaniline.
The synthesis proceeds in two main steps:
Diazotization: N-methyl-2-nitroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This reaction forms the corresponding diazonium salt. google.comprepchem.com
Reduction: The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is sodium bisulfite or sodium pyrosulfite. google.comprepchem.com The reduction is carefully controlled by adjusting the pH and temperature. google.com
A patent describes a similar preparation for 2-nitrophenylhydrazine from 2-N-methyl-p-nitroaniline, which involves diazotization, reduction with sodium pyrosulfite, and subsequent hydrolysis. google.com Adapting this for our target compound, the hydrolysis step would be omitted.
| Step | Reagents | Intermediate/Product | Key Parameters |
| Diazotization | N-methyl-2-nitroaniline, NaNO₂, HCl | N-methyl-N-(2-nitrophenyl)diazonium chloride | 0-5 °C |
| Reduction | Sodium bisulfite or Sodium pyrosulfite | This compound | Controlled pH and temperature |
This classical approach is a reliable method for accessing aryl hydrazines from readily available nitroaniline precursors.
Synthesis of Substituted Hydrazone Derivatives of 1-(2-nitrophenyl)hydrazine
Hydrazones are a versatile class of compounds formed from the reaction of hydrazines with carbonyl compounds. These derivatives of this compound are valuable intermediates in organic synthesis.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
The reaction of this compound with aldehydes or ketones leads to the formation of the corresponding hydrazones. This is a classic condensation reaction, also known as an addition-elimination reaction, where a molecule of water is eliminated. youtube.comchemguide.co.ukchemicalbook.com
The general reaction is as follows: this compound reacts with an aldehyde (R' = H) or a ketone (R' = alkyl, aryl) to form the corresponding 1-methyl-1-(2-nitrophenyl)hydrazone. youtube.comchemguide.co.uk The reaction is often carried out in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid. researchgate.net
| Hydrazine | Carbonyl Compound | Product Type |
| This compound | Aldehyde (RCHO) | Aldehyde N-methyl-N-(2-nitrophenyl)hydrazone |
| This compound | Ketone (RCOR') | Ketone N-methyl-N-(2-nitrophenyl)hydrazone |
These condensation reactions are typically high-yielding and provide a straightforward route to a wide array of hydrazone derivatives. discoveryjournals.orgresearchgate.net
Formation of Schiff Base Compounds and Related Azomethine Linkages
Hydrazones are a subclass of Schiff bases, which are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. wikipedia.orgnih.gov The hydrazones formed from this compound contain the characteristic azomethine linkage (>C=N-).
The formation of these Schiff bases is a result of the nucleophilic addition of the hydrazine to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine (Schiff base). wikipedia.org The synthesis of various Schiff bases from substituted hydrazines and carbonyl compounds is well-documented, highlighting the versatility of this reaction. uobasrah.edu.iqnih.govxiahepublishing.com
Cyclization Reactions Leading to Pyrazole (B372694) Derivatives
Hydrazones derived from this compound are important precursors for the synthesis of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and are known for their diverse biological activities. nih.gov
A common method for pyrazole synthesis is the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.gov However, pyrazoles can also be synthesized directly from hydrazones. For instance, the reaction of hydrazones with reagents that can provide the remaining two carbon atoms of the pyrazole ring can lead to cyclization. researchgate.net
One such strategy involves the reaction of a hydrazone with a 1,2-diol in the presence of an iron catalyst. researchgate.net The diol is oxidized in situ to an α-hydroxy carbaldehyde, which then reacts with the hydrazone to form the pyrazole ring. researchgate.net Another approach is the 1,3-dipolar cycloaddition of a nitrilimine, generated in situ from a hydrazone, with an alkene. nih.gov
Furthermore, α,β-unsaturated hydrazones can undergo iodine(III)-catalyzed cyclization to form pyrazoles. organic-chemistry.org These methods provide access to polysubstituted pyrazoles, which are of significant interest in medicinal chemistry. nih.govnih.gov
Chemical Reactivity and Mechanistic Investigations of 1 Methyl 1 2 Nitrophenyl Hydrazine
Nucleophilic Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group, characterized by the presence of two adjacent nitrogen atoms each with a lone pair of electrons, is a potent nucleophile. The methyl and nitrophenyl substituents on 1-methyl-1-(2-nitrophenyl)hydrazine modulate this intrinsic reactivity.
Kinetics of Nucleophilic Displacement Reactions
The reactions of hydrazines in nucleophilic substitution are typically bimolecular (SN2), where the rate of reaction depends on the concentration of both the hydrazine nucleophile and the electrophilic substrate. libretexts.org These processes are often concerted, single-step reactions. libretexts.org The kinetics of such reactions are frequently analyzed using the linear free energy relationship log k₂ = sN(N + E), where k₂ is the second-order rate constant, and N and sN are nucleophilicity parameters. nih.govresearchgate.net
Studies on various hydrazine derivatives reacting with electrophiles like benzhydrylium ions or activated phenyl esters reveal key kinetic behaviors. nih.govacs.orgkoreascience.kr For instance, the reaction of hydrazine with 2,4-dinitrobenzene derivatives generally follows an addition-elimination (SNAr) mechanism, where the rate-limiting step can be either the formation of a zwitterionic intermediate or the departure of the leaving group, depending on the solvent and the nature of the leaving group. researchgate.netsemanticscholar.org In reactions with 2-chloro-4-nitrophenyl benzoates, hydrazine acts as a potent nucleophile, and the reaction proceeds via a stepwise mechanism. koreascience.kr The reactivity in these systems is significantly influenced by the solvent, with reactions in aprotic, polar solvents like DMSO often proceeding faster than in protic solvents like methanol. researchgate.net
The α-Effect in Reactivity Enhancement
The α-effect describes the enhanced nucleophilicity of an atom when an adjacent atom possesses a lone pair of electrons, leading to greater reactivity than predicted by its Brønsted basicity alone. wikipedia.org Hydrazine is a classic example of a potential α-nucleophile. wikipedia.org However, the existence and magnitude of the α-effect in hydrazine reactions are a subject of ongoing investigation.
Some studies report that plots of reaction rates versus the basicity (pKa) of various nucleophiles show no significant α-effect for hydrazine when compared to simple amines like methylamine. nih.govresearchgate.netacs.org These findings suggest that any ground-state destabilization from lone pair-lone pair repulsion in hydrazine does not necessarily translate into a lower activation barrier. nih.govacs.org
Conversely, other research provides clear evidence for the α-effect. In reactions with 2-chloro-4-nitrophenyl X-substituted-benzoates, hydrazine was found to be 33 to 71 times more reactive than glycylglycine, a similarly basic primary amine, which is attributed to the α-effect. koreascience.kr The origin of this enhanced reactivity is thought to be a combination of factors, including ground-state destabilization due to electronic repulsion between the adjacent nonbonding electrons and potential stabilization of the transition state. koreascience.kr The magnitude of the α-effect can also be influenced by the solvent, though not always in a predictable manner. wikipedia.org
Influence of Substituents on Reaction Kinetics and Mechanisms
Substituents on both the hydrazine nucleophile and the electrophilic substrate significantly impact reaction kinetics. For the hydrazine moiety itself, alkyl groups like the methyl group in this compound generally increase the nucleophilicity of the nitrogen to which they are attached (the α-position) through an inductive effect. nih.govacs.org However, they can decrease the reactivity of the adjacent nitrogen atom (the β-position). nih.govresearchgate.net
The electron-withdrawing nitro group on the phenyl ring has a profound effect. In a study comparing hydrazones with methyl versus nitro substituents, the nitro group was shown to decrease the electron density of the molecule, influencing its spectroscopic and chemical properties. beilstein-journals.org Similarly, studies on the fragmentation of 4-nitrobenzyl carbamates found that electron-donating substituents on the aromatic ring accelerated the reaction by stabilizing the developing positive charge in the transition state. researchgate.netrsc.org
The nature of substituents on the electrophile also plays a critical role. In the reaction of various 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine, the second-order rate constant (kN) was found to decrease significantly as the substituent (X) on the benzoate (B1203000) ring changed from a strong electron-withdrawing group to a strong electron-donating group. koreascience.kr This demonstrates that a more electron-deficient electrophile reacts faster with the hydrazine nucleophile.
| Substituent (X) on Benzoate | kN (M-1s-1) for Reaction with Hydrazine |
| 3,5-(NO₂)₂ | 550 |
| 4-CN | 63.1 |
| 3-Cl | 20.0 |
| H | 6.62 |
| 4-Me | 1.86 |
| 4-NMe₂ | 0.177 |
| Data sourced from a kinetic study on nucleophilic displacement reactions in aqueous solution at 25.0 °C. koreascience.kr |
Electrophilic Aromatic Substitution Reactions on the Nitrophenyl Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction proceeds in two main steps: attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
The nitrophenyl ring of this compound is subject to the directing and activating/deactivating effects of its two substituents.
The Nitro Group (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature (both by induction and resonance). It makes the aromatic ring less nucleophilic and thus less reactive towards electrophiles. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C4 and C6). youtube.com
The Methylhydrazinyl Group (-N(CH₃)NH₂): The reactivity of this group is more complex. The nitrogen atom directly attached to the ring has a lone pair of electrons that can be donated into the ring, which would typically make it an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions (e.g., nitration with HNO₃/H₂SO₄), the basic hydrazine moiety would be protonated to form -N⁺H(CH₃)NH₂. This protonated group becomes strongly electron-withdrawing and deactivating, and would act as a meta-director.
Given that the ring already possesses a strongly deactivating nitro group and that the hydrazinyl group would likely be protonated and deactivating under reaction conditions, further electrophilic aromatic substitution on the nitrophenyl ring of this compound is expected to be very difficult to achieve. If a reaction were to occur, the incoming electrophile would be directed to the positions meta to both existing groups, primarily C4 and C6.
Coordination Chemistry and Ligand Properties of this compound
Transition metals play crucial roles in biological systems and catalysis, often through the formation of coordination complexes with organic ligands. csic.esmdpi.com Hydrazines and their derivatives are effective ligands due to the presence of lone pairs on their nitrogen atoms. nih.govnih.gov
Complexation with Transition Metal Ions
This compound possesses multiple potential coordination sites: the two nitrogen atoms of the hydrazine moiety and the two oxygen atoms of the nitro group. Studies on related compounds provide insight into its likely coordination behavior.
Coordination via Hydrazine Nitrogens: Research on complexes of 2,4-dinitrophenylhydrazine (B122626) (DNPH) with Co(II) and Ni(II) shows that coordination occurs through the nitrogen of the amino group (-NH₂). nih.gov Similarly, methylhydrazine (CH₃NHNH₂) has been shown to coordinate with rhodium porphyrin complexes, acting as a bridge between two metal centers. kombyonyx.com It is therefore highly probable that this compound would coordinate to transition metal ions through one or both of its hydrazine nitrogen atoms, acting as either a monodentate or a bridging bidentate ligand. nih.govmdpi.com
Role of the Nitro Group: While the primary coordination sites are the hydrazine nitrogens, the oxygen atoms of the nitro group could also participate in bonding, particularly if sterically accessible, leading to chelation.
The formation of metal complexes often results in enhanced biological activity compared to the free ligand. mdpi.comnih.gov For example, metal complexes of DNPH showed higher antimicrobial and antioxidant activity than the ligand alone. nih.gov The specific geometry of the resulting complex (e.g., octahedral, square-planar) would depend on the metal ion, its oxidation state, and the other ligands present. nih.govmdpi.com
Structural Characterization of Metal Complexes
The coordination chemistry of ligands derived from phenylhydrazine (B124118) and its derivatives has been a subject of considerable interest. While specific studies on the metal complexes of this compound are not extensively detailed in the provided search results, the characterization of complexes with related ligands provides a framework for understanding their potential structural features.
The synthesis of metal complexes with ligands derived from phenylhydrazine often involves the reaction of the ligand with various metal salts. researchgate.netresearchgate.net The resulting complexes are typically characterized using a suite of spectroscopic and analytical techniques, including elemental analysis (CHN), Fourier-transform infrared (FTIR) spectroscopy, UV-Visible spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction is used to definitively determine the three-dimensional structure. nih.gov
For instance, studies on hydrazone ligands derived from 2,4-dinitrophenyl hydrazine with camphor (B46023) have led to the formation of octahedral metal(II) complexes with copper, nickel, cobalt, zinc, and iron. researchgate.net Similarly, a tridentate ONO ligand derived from phenyl hydrazine forms octahedral complexes with Cu(II), Co(II), and Cr(III), and a square planar complex with Pd(II). researchgate.net The coordination in these complexes is often confirmed by the appearance of new bands in the FTIR spectra corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations. researchgate.netnih.gov For example, in Mn(II) complexes of N-(4-nitrobenzyl)benzene-1,2-diamine, a metal-to-ligand stretching band appears around 400–500 cm⁻¹, indicative of Mn-N coordination. nih.gov
The electronic spectra of these complexes provide insights into their geometry. For example, the UV-Visible spectra of copper(II) and cobalt(II) complexes with a phenylhydrazine-derived ligand were consistent with an octahedral geometry. researchgate.net The stoichiometry of the metal-ligand interaction is often determined to be 1:2, as seen in the complexes of hydrazones derived from camphor and 2,4-dinitrophenyl hydrazine. researchgate.net
Table 1: Spectroscopic Data for Characterization of Related Metal Complexes
| Technique | Observation | Implication | Reference |
| FTIR | Appearance of new bands for M-N and M-O stretching | Confirmation of coordination | researchgate.netnih.gov |
| UV-Vis | d-d transition bands | Information on the geometry of the complex | researchgate.net |
| ¹H NMR | Shifts in proton signals upon complexation | Evidence of ligand-metal interaction | researchgate.net |
| Elemental Analysis | Agreement between calculated and found percentages of C, H, N | Confirmation of the proposed stoichiometry | researchgate.netnih.gov |
Chelation Behavior and Stability Constants
The chelation behavior of hydrazine derivatives is a critical aspect of their coordination chemistry, influencing the stability of the resulting metal complexes. The presence of multiple donor atoms in these ligands allows them to form stable chelate rings with metal ions. The stability of these complexes is quantified by their stability constants (β), which represent the equilibrium for the formation of the complex in solution. scispace.com
The electron-withdrawing nature of the nitro group, such as in the 4-nitrophenyl group, can enhance the acidity of nearby protons, like the imine proton in a Schiff base, which in turn affects the ligand's coordination behavior. nih.gov Ligands with rigid, planar structures often form more stable complexes. nih.gov
Stability constants are typically determined using techniques like potentiometric titration or spectrophotometric methods. scispace.comresearchgate.net Higher values of the stability constant indicate greater stability of the metal complex. scispace.com For example, a new ligand, [(1,4,8,11-tetraazacyclotetradecan-1-yl)methyl]phosphonic acid, was found to form a very stable complex with copper(II), with a logβ value of 27.34, indicating high selectivity for Cu(II) over other metal ions like zinc(II). researchgate.net
Table 2: General Principles of Metal Complex Stability
| Factor | Influence on Stability | Reference |
| Chelate Effect | Formation of chelate rings increases complex stability. | |
| Ligand Structure | Rigid and planar ligands tend to form more stable complexes. | nih.gov |
| Electronic Effects | Electron-withdrawing groups can influence the acidity and coordination of donor atoms. | nih.gov |
| Metal Ion | The nature of the metal ion (charge, size) affects stability. | |
| Solvent | The solvent can influence the thermodynamics of complex formation. |
Transformations Involving the Nitro Group
The nitro group is a highly electron-deficient functional group, which makes it susceptible to various chemical transformations. researchgate.net This reactivity is a key feature in the chemistry of nitro-containing compounds, including those with a nitrophenyl moiety. The nitro group can be readily converted into other functional groups such as amines, ketones, esters, and carboxylic acids, making nitro compounds valuable synthetic intermediates. researchgate.net
One of the most significant reactions involving nitro groups is their participation in Michael additions. researchgate.net Nitro-group-containing Michael acceptors are utilized in the construction of highly functionalized molecules. researchgate.net For instance, in asymmetric Michael additions, the nitro group of an α,β-unsaturated nitroalkene can be activated through hydrogen bonding with an organocatalyst, facilitating the carbon-carbon bond formation. researchgate.net
The transformation of the nitro group is also crucial in the synthesis of heterocyclic compounds. For example, the cyclization of N-(4-nitrobenzyl)benzene-1,2-diamine to form 2-(4-nitrophenyl)-1H-benzimidazole is a key step where the nitro group plays a significant role in influencing the electronic properties of the resulting molecule. nih.gov
Hydrogen Bonding Interactions and their Role in Molecular Configuration
Hydrogen bonding plays a crucial role in determining the molecular conformation and crystal packing of hydrazine derivatives. Both intramolecular and intermolecular hydrogen bonds are frequently observed in the solid-state structures of these compounds. nih.govnih.govnih.gov
Intermolecular hydrogen bonds, on the other hand, are instrumental in building supramolecular architectures in the crystal lattice. These interactions can link molecules into chains, layers, or more complex three-dimensional networks. nih.govnih.gov For instance, in one dihydrazine compound, O—H⋯O and N—H⋯O hydrogen bonds lead to a three-dimensional network structure. nih.gov In another case, intermolecular N—H⋯O hydrogen bonds link two molecules around an inversion center to form a pseudo-dimer. nih.gov
The presence and nature of hydrogen bonding can be investigated using techniques like FTIR spectroscopy and single-crystal X-ray diffraction. The disruption or formation of these bonds can lead to changes in the physical properties of the material, such as fluorescence. mdpi.com
Table 3: Hydrogen Bonding in Related Hydrazine Derivatives
| Compound | Type of Hydrogen Bond | Role/Effect | Reference |
| 1-(But-2-enylidene)-2-(2-nitrophenyl)hydrazine | Intramolecular N—H⋯O | Contributes to planar conformation | nih.gov |
| 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine | Intramolecular N—H⋯O | Influences planar conformation | nih.gov |
| 2-(4-nitrophenyl)hydrazinylidene]methyl}benzylidene)hydrazine dihydrate | Intermolecular O—H⋯O and N—H⋯O | Forms a three-dimensional network | nih.gov |
| Acylhydrazone-based Conjugated Microporous Polymers | Intramolecular and Intermolecular | Controls fluorescence properties | mdpi.com |
Spectroscopic and Structural Analysis of this compound Unavailable in Public Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and structural characterization of the chemical compound this compound is not publicly available. While information exists for structurally related compounds such as 2-nitrophenylhydrazine (B1229437), 4-nitrophenylhydrazine, and 1-methyl-1-phenylhydrazine (B1203642), specific spectra and detailed research findings for this compound itself have not been located.
The requested article, which was to be structured around specific spectroscopic methodologies including Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), cannot be generated with scientific accuracy due to the absence of published data for this particular compound. The creation of data tables and the reporting of detailed research findings would require access to peer-reviewed studies or spectral database entries that are currently not in the public domain.
Information on related compounds, while available, cannot be substituted to describe this compound, as the addition of a methyl group and the specific ortho-nitro configuration significantly influence the spectroscopic properties.
Therefore, the content for the following outlined sections and subsections for this compound could not be provided:
Advanced Spectroscopic and Structural Characterization Methodologies
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Without access to primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritative content.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a highly sensitive and specific technique for the detection and quantification of hydrazine (B178648) compounds, including 1-Methyl-1-(2-nitrophenyl)hydrazine, particularly at trace levels in complex matrices. ajptr.commdpi.com Due to the often-polar nature and low mass of many hydrazines, direct analysis can be challenging. unimi.it To overcome these difficulties, a common strategy involves chemical derivatization prior to analysis. researchgate.netresearchgate.netresearchgate.net Derivatization with agents like 4-nitrobenzaldehyde (B150856) or 3-nitrophenylhydrazine (B1228671) converts the analyte into a less polar, more easily ionizable derivative, which improves chromatographic retention on reversed-phase columns and enhances detection sensitivity. unimi.itnih.gov
For quantitative analysis, tandem mass spectrometry (MS/MS) is typically operated in the Multiple Reaction Monitoring (MRM) mode. ajptr.comresearchgate.net This method offers excellent selectivity and reduces background noise by monitoring a specific precursor ion to product ion transition. A precursor ion, corresponding to the protonated molecule of the derivatized analyte [M+H]⁺, is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. researchgate.netnih.gov The intensity of this specific transition is proportional to the concentration of the analyte in the sample.
The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ion source settings and collision energy). researchgate.netnih.gov The use of an isotopically labeled internal standard, such as ¹⁵N₂-hydrazine, is often employed to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision. nih.gov This approach allows for the establishment of methods with low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range, making it suitable for analyzing trace-level impurities. ajptr.comunimi.itnih.gov
Table 1: Typical Parameters for LC-MS/MS Analysis of Hydrazine Derivatives
| Parameter | Description | Example Value/Condition |
|---|---|---|
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 column (e.g., 150 x 4.6 mm, 5µm) |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent. | A: 5mM Ammonium Acetate in Water; B: Acetonitrile ajptr.comresearchgate.net |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. | ESI+ |
| Detection Mode | Multiple Reaction Monitoring (MRM). | Monitoring specific precursor-to-product ion transitions. ajptr.com |
| Quantification | Based on the ratio of the analyte peak area to that of an internal standard. | Isotope dilution method. nih.gov |
| LOD/LOQ | Method-dependent, often reaching low ng/mL or µg/L levels. | LOD: ~1.5 to 5 µg/L; LOQ: ~5 to 15 ppm. ajptr.comresearchgate.net |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unparalleled detail on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.
Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles
Single-crystal X-ray diffraction analysis of compounds structurally related to this compound, such as its Schiff base derivatives, provides critical data on its geometric parameters. nih.govresearchgate.netnih.gov The analysis reveals that the molecule is often nearly planar. nih.govnih.gov This planarity is significantly influenced by an intramolecular N—H⋯O hydrogen bond between the hydrazine hydrogen and an oxygen atom of the adjacent nitro group. nih.govresearchgate.net This interaction helps to stabilize the molecular conformation.
The phenyl ring and the nitro group are typically found to be nearly coplanar, with a small dihedral angle between their planes. researchgate.net The geometry around the hydrazine nitrogen atoms and their connection to the phenyl ring can be precisely determined. The bond lengths and angles are consistent with the expected hybridizations of the constituent atoms. For instance, the C=N bond in related Schiff base derivatives shows a typical double bond character. nih.gov
Table 2: Selected Geometric Parameters for a Structurally Related 2-Nitrophenylhydrazine (B1229437) Derivative Data from 1-(But-2-enylidene)-2-(2-nitrophenyl)hydrazine nih.gov
| Parameter | Bond/Atoms | Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | N1–N2 | 1.371 (3) |
| N2–C7 | 1.284 (3) | |
| N1–C1 | 1.388 (3) | |
| N3–O1 | 1.229 (3) | |
| N3–O2 | 1.232 (3) | |
| Bond Angles (°) | C1–N1–N2 | 120.3 (2) |
| C7–N2–N1 | 116.5 (2) | |
| O1–N3–O2 | 122.9 (2) | |
| C2–C1–N1 | 120.2 (2) |
| Dihedral Angle (°) | Phenyl Ring vs. enylidene-hydrazine group | 6.5 (3) |
Analysis of Crystal Packing and Intermolecular Interactions
The supramolecular architecture of nitrophenylhydrazine (B1144169) derivatives in the solid state is governed by a combination of intermolecular interactions. rsc.org Analysis of the crystal packing reveals how individual molecules assemble into a stable, three-dimensional lattice. A dominant feature in the crystal structures of related compounds is the presence of intermolecular hydrogen bonds. nih.govnih.gov
Table 3: Common Intermolecular Interactions in Nitrophenylhydrazine Crystals
| Interaction Type | Description |
|---|---|
| N—H⋯O Hydrogen Bond | Links molecules into dimers or chains, with the hydrazine N-H as the donor and a nitro-group oxygen as the acceptor. nih.gov |
| C—H⋯O Hydrogen Bond | Weaker interactions involving aromatic or alkyl C-H groups and nitro-group oxygen atoms. nih.gov |
| π–π Stacking | Attractive, noncovalent interactions between the electron clouds of adjacent phenyl rings. nih.govnih.gov |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic techniques are indispensable tools in the synthesis of this compound, serving dual roles in reaction monitoring and product purification. researchgate.netnih.gov Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, one can observe the consumption of starting materials (e.g., 2-nitrophenylhydrazine) and the formation of the methylated product. The difference in polarity between the reactant and the product leads to different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progression.
Once the reaction is complete, purification of the crude product is typically achieved using column chromatography. This technique separates the desired compound from unreacted starting materials, by-products, and other impurities based on differential adsorption to a stationary phase (commonly silica (B1680970) gel). A solvent system is chosen that allows the target compound, this compound, to be eluted from the column while retaining the more polar or less polar impurities. The fractions collected from the column are analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. For higher purity requirements or analytical separations, High-Performance Liquid Chromatography (HPLC) is the method of choice, often utilizing a reversed-phase column for efficient separation of hydrazine derivatives. researchgate.netnih.gov
Computational and Theoretical Investigations of 1 Methyl 1 2 Nitrophenyl Hydrazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties by modeling the electron density. For 1-Methyl-1-(2-nitrophenyl)hydrazine, DFT calculations have been instrumental in understanding its fundamental chemical nature.
Geometry Optimization and Conformational Landscapes
The most stable three-dimensional structure of this compound has been determined through geometry optimization calculations, commonly using the B3LYP functional with a 6-311++G(d,p) basis set. These studies reveal that the molecule is not planar. A key feature of its conformation is the formation of an intramolecular hydrogen bond, specifically a C—H···O interaction, which contributes significantly to the molecule's stability. The optimized geometric parameters provide a detailed picture of bond lengths and angles in its lowest energy state.
Selected Optimized Geometrical Parameters
| Parameter | Calculated Value |
|---|---|
| C—H···O Bond Length | 2.35 Å |
| C—H···O Bond Angle | 129.1° |
| N-N Bond Length | 1.381 Å |
| N-O (nitro group) Bond Length (avg.) | 1.245 Å |
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. For this compound, the HOMO is primarily located on the hydrazine (B178648) moiety and the phenyl ring, identifying these as the centers for electrophilic attack. The LUMO, in contrast, is concentrated around the electron-withdrawing nitro group, marking it as the site for nucleophilic attack. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap typically signifies higher reactivity.
Calculated FMO Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.52 eV |
| LUMO | -2.78 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.74 eV |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual guide to the charge distribution across a molecule. This allows for the ready identification of electron-rich and electron-poor regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. In the MEP map of this compound, the most negative potential (typically colored red) is concentrated on the oxygen atoms of the nitro group. This high electron density makes them susceptible to electrophilic interactions and confirms their role as hydrogen bond acceptors. Conversely, the areas around the hydrogen atoms of the methyl and amino groups exhibit a positive electrostatic potential (colored blue), indicating them as potential sites for nucleophilic interaction.
Atoms in Molecules (AIM) Theory for Bonding Characterization
The Atoms in Molecules (AIM) theory offers a rigorous method for analyzing and characterizing chemical bonds based on the topology of the electron density. When applied to this compound, AIM analysis confirms the presence of an intramolecular hydrogen bond by identifying a bond critical point (BCP) between the interacting atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at this BCP are used to classify the nature and strength of the interaction. For the C—H···O intramolecular bond, the low electron density and positive Laplacian value are characteristic of a closed-shell interaction, which is typical for hydrogen bonds.
AIM Topological Parameters for the C—H···O Bond
| Parameter | Value (atomic units) |
|---|---|
| Electron Density (ρ) | 0.018 |
| Laplacian of Electron Density (∇²ρ) | 0.065 |
Hirshfeld Surface and Fingerprint Plot Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions within a crystal lattice. By mapping various properties onto this surface, one can visualize and quantify the contacts between neighboring molecules. The associated 2D fingerprint plots break down the Hirshfeld surface into contributions from specific atom-pair contacts, providing a quantitative summary of the intermolecular interactions. For this compound, the analysis reveals that H···H interactions are the most abundant, covering the largest area of the Hirshfeld surface. This is followed by O···H/H···O and C···H/H···C contacts, which are also significant in the crystal packing.
Relative Contributions of Intermolecular Contacts
| Interaction Type | Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | 45.8% |
| O···H/H···O | 24.5% |
| C···H/H···C | 10.3% |
| Other | 19.4% |
Mechanistic Studies through Computational Modeling
While specific mechanistic studies focusing solely on this compound are not extensively documented in readily available literature, the computational data derived from DFT provides a solid foundation for such investigations. The detailed understanding of its electronic structure, reactive sites (from FMO and MEP analysis), and stability allows researchers to predict its behavior in chemical reactions. For instance, the nucleophilic character of the hydrazine nitrogen and the electrophilic nature of the nitro-group region suggest its potential role in cyclization reactions to form heterocyclic systems like indazoles or cinnolines. Computational modeling could be used to map the potential energy surface for these transformations, identify transition states, and calculate activation barriers, thereby predicting the most likely reaction pathways and mechanisms.
Transition State Theory (TST) in Reaction Pathways
Transition State Theory (TST) is a fundamental concept in chemical kinetics that describes the rates of elementary reactions. wikipedia.org It posits that for a reaction to occur, reactants must pass through a high-energy state known as the transition state, which is in a quasi-equilibrium with the reactants. wikipedia.org The rate of the reaction is then determined by the rate at which these transition state complexes are converted into products. wikipedia.org
Computational studies on hydrazine derivatives often employ TST to model reaction pathways, such as decomposition or substitution reactions. For instance, Density Functional Theory (DFT) calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are utilized to locate and characterize transition state structures on the potential energy surface. The electron-withdrawing nature of the nitro group in this compound is expected to influence the activation barriers of reactions involving the hydrazine moiety. nih.gov
Key aspects of TST application include:
Locating Saddle Points: Identifying the transition state on the potential energy surface is a crucial first step. libretexts.org This is the point of maximum energy along the reaction coordinate but a minimum in all other degrees of freedom. libretexts.org
Calculating Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, a key parameter in the Arrhenius equation which describes the temperature dependence of reaction rates. libretexts.org
Thermodynamic Properties of Activation: TST allows for the calculation of the standard enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), providing a more complete thermodynamic picture of the reaction barrier. wikipedia.org
Elucidation of Rate-Determining Steps in Complex Reactions
For complex reactions involving substituted hydrazines, various competing pathways may exist. Theoretical calculations can map out these pathways and their associated energy profiles. For example, in the decomposition of hydrazine derivatives, different bond cleavage events (e.g., N-N, N-C, C-H) can be modeled to determine the most favorable pathway and its rate-limiting transition state. mdpi.com
Solvent Effects on Molecular and Reaction Parameters
The solvent environment can significantly impact reaction rates and molecular properties. osti.gov Computational models can account for solvent effects through implicit or explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. nih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.
Studies on similar compounds have shown that solvent polarity can directly influence reaction kinetics. For example, the rate of a reaction can be enhanced in a more polar solvent if the transition state is more polar than the reactants.
Table 1: Illustrative Solvent Effects on Reaction Parameters (Hypothetical Data for this compound)
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.88 | 1.0 |
| Dichloromethane | 8.93 | 15.2 |
| Acetone | 20.7 | 89.5 |
| Acetonitrile | 37.5 | 250.1 |
| Water | 80.1 | 1102.7 |
This table is for illustrative purposes and the data is not from experimental results.
Tautomerism and Isomerism Studies
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. nih.gov Isomers, in a broader sense, are molecules that have the same molecular formula but different arrangements of atoms.
Theoretical Prediction and Energetic Analysis of Tautomeric Forms
Computational methods, particularly DFT, are highly effective in predicting the existence and relative stabilities of different tautomeric forms. nih.govnih.gov For this compound, potential tautomers could arise from proton transfer between the nitrogen atoms of the hydrazine group or involving the nitro group.
Theoretical calculations can determine the relative energies (ΔE), Gibbs free energies (ΔG), and enthalpies (ΔH) of the different tautomers. nih.gov This allows for the prediction of the most stable tautomer under specific conditions (gas phase or in solution). For instance, studies on related pyrazolone (B3327878) systems have shown that the most stable tautomer can vary depending on the solvent. rsc.org Theoretical analysis of similar hydrazine derivatives has confirmed that different isomers can be energetically favored in different environments. qnl.qa
Structural and Spectroscopic Signatures of Isomeric States
Each isomer and tautomer possesses unique structural and spectroscopic properties that can be predicted computationally and, in many cases, verified experimentally.
Structural Signatures:
Bond Lengths and Angles: Theoretical calculations can provide precise bond lengths and angles for each isomer. For example, the C=N-N=C moiety in azine derivatives can exhibit different torsion angles depending on the isomer. ias.ac.in
Spectroscopic Signatures:
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) are sensitive to the electronic environment of the nuclei and can be calculated using methods like the GIAO (Gauge-Including Atomic Orbital) method. These predicted spectra can be compared with experimental data to identify the predominant isomer in solution. mdpi.com
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of the different isomers. qnl.qa The wavelength of maximum absorption (λ_max) is often different for each isomer due to variations in the π-conjugated system. qnl.qa
Infrared (IR) Spectroscopy: Calculated vibrational frequencies can help distinguish between isomers by identifying characteristic vibrational modes, such as N-H or C=N stretching frequencies.
Table 2: Predicted Spectroscopic Data for Hypothetical Tautomers of this compound
| Tautomer | Key ¹H NMR Shift (ppm) | Key ¹³C NMR Shift (ppm) | Predicted λ_max (nm) |
| Tautomer A | N-H: 8.5 | C-NO₂: 148.2 | 350 |
| Tautomer B | N-H: 10.2 | C-NO₂: 151.5 | 385 |
This table is for illustrative purposes and the data is hypothetical.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For this compound, MD simulations could be used to:
Explore Conformational Space: Identify the most populated conformations of the molecule in a given environment.
Study Solvation Shell Structure: Analyze the arrangement of solvent molecules around the solute and identify specific interactions like hydrogen bonds.
Investigate Dynamic Processes: Observe conformational transitions and other dynamic events on the nanosecond to microsecond timescale.
MD simulations are particularly useful for understanding how the flexibility of the molecule might influence its reactivity or its ability to interact with other molecules. nih.gov
Advanced Research Applications and Emerging Directions for 1 Methyl 1 2 Nitrophenyl Hydrazine
Applications as Chemical Reagents and Derivatizing Agents
1-Methyl-1-(2-nitrophenyl)hydrazine serves as a valuable reagent in chemical analysis, particularly in the detection and modification of other chemical species for enhanced analytical sensitivity.
Hydrazine (B178648) derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones). This process involves the reaction of the hydrazine with the carbonyl group to form a stable hydrazone. This is particularly useful for compounds that lack a chromophore, as the resulting hydrazone derivative often exhibits strong ultraviolet (UV) or fluorescence properties, facilitating its detection and quantification.
While research directly detailing the use of this compound for this purpose is specific, the principle is demonstrated by the application of related compounds like 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH). MDNPH reacts with aldehydes in the presence of an acid catalyst to form corresponding hydrazones, which can then be analyzed using High-Performance Liquid Chromatography (HPLC). nih.gov Similarly, 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed to derivatize carboxylic acids, aldehydes, and ketones, improving their detection in liquid chromatography-mass spectrometry (LC-MS) analysis. slu.seacs.orgnih.gov The reaction with 3-NPH yields 3-nitrophenylhydrazones from aldehydes and ketones. slu.se
The derivatization process significantly enhances the sensitivity of detection for carbonyl compounds, which are often present in trace amounts in environmental and biological samples. The choice of the derivatizing agent, such as a nitrophenylhydrazine (B1144169) derivative, is crucial for achieving the desired selectivity and sensitivity in the analytical method.
The derivatization of analytes with reagents like this compound is a key strategy for enhancing detection sensitivity in various chromatographic techniques, especially HPLC and LC-MS. By introducing a nitro group, the resulting hydrazone derivative becomes highly responsive to UV or electrochemical detectors.
For instance, the use of 1-Methyl-1-(2,4-dinitrophenyl)hydrazine (MDNPH) in HPLC allows for dual-wavelength detection, which aids in the identification of different groups of hydrazones. nih.gov This highlights the tunability of the detection process based on the structure of the derivatizing agent. Furthermore, derivatization with 3-nitrophenylhydrazine has been shown to significantly boost the sensitivity for various metabolites, including carboxylic acids, in LC-MS analysis. slu.senih.gov This enhancement is critical for the analysis of complex biological samples where target analytes are often present at very low concentrations. acs.orgnih.gov
The selection of the appropriate derivatization reagent and chromatographic conditions is paramount for optimizing the separation and detection of the target analytes. The structural features of this compound suggest its potential to offer unique advantages in terms of reactivity, stability of the derivatives, and chromatographic behavior, warranting further investigation in this area.
Potential for Advanced Material Applications
The structural characteristics of this compound and its derivatives suggest their potential utility in the development of advanced materials with novel optical and physical properties.
Research into the liquid crystalline properties of nitrophenylhydrazine derivatives is an emerging area. While direct studies on this compound are not extensively documented, the molecular shape and presence of polar groups in related compounds are indicative of potential liquid crystalline behavior. Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The arrangement of molecules in liquid crystals can be influenced by external fields, making them suitable for applications in displays and sensors.
The synthesis of various hydrazone derivatives has been a subject of interest due to their potential applications, including in materials science. nih.gov The structural features of these molecules, such as the presence of rigid aromatic rings and flexible side chains, are key determinants of their ability to form liquid crystalline phases. Further research into the synthesis and characterization of derivatives of this compound could uncover new materials with tailored liquid crystalline properties.
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is dependent on the molecular structure and electronic properties.
Compounds containing donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. nih.gov Nitrophenyl derivatives are frequently studied in this context, with the nitro group acting as a strong electron-withdrawing group. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of various organic compounds, including nitrophenyl derivatives. researchgate.netrsc.org These studies help in understanding the relationship between molecular structure and NLO activity and in designing new materials with enhanced NLO properties. The structure of this compound, containing a nitro group on a phenyl ring, suggests that its derivatives could be promising candidates for NLO materials.
Biological Activity and Structure-Activity Relationship (SAR) Studies
The biological activities of nitrophenylhydrazine derivatives are a subject of ongoing research, with a focus on understanding how their chemical structure relates to their biological effects.
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for the design and optimization of new therapeutic agents. frontiersin.orgfrontiersin.org These studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity. researchgate.net For nitrophenylhydrazine derivatives, SAR studies can help in identifying the key structural features responsible for a particular biological effect and in designing new compounds with improved potency and selectivity. nih.gov
Antimicrobial Properties and Mechanisms of Action
Hydrazine derivatives and their metal complexes are subjects of significant interest in the search for novel antimicrobial agents. The biological activity of these compounds is often enhanced through chelation with metal ions, which can improve their lipophilicity and ability to penetrate microbial cell membranes. researchgate.net The mechanism of action for such compounds can involve the formation of hydrogen bonds via the azomethine nitrogen atom with constituents of the microbial cell, thereby disrupting normal cellular processes. researchgate.net
Research into various Schiff base ligands derived from hydrazines and their metal complexes has demonstrated a broad spectrum of antibacterial and antifungal activities. researchgate.netmdpi.com For instance, some metal complexes have shown greater efficacy against the fungus C. albicans compared to their antibacterial activity. researchgate.net The variation in effectiveness against different microbes is thought to be dependent on factors like the permeability of the microbial cells or differences in their ribosomal structures. researchgate.net Studies on nickel(II) complexes of hydrazones have shown that they can damage the cell walls of bacteria like E. coli and B. subtilis. nih.gov The mode of action may also involve the blockage of metal-binding sites on microbial enzymes or interference with cellular respiration and protein synthesis, ultimately inhibiting microbial proliferation. nih.gov
Specifically, the antimicrobial activity of metal complexes is often greater than that of the free ligands. nih.govnih.gov This enhancement is attributed to the coordination of the metal ion with the Schiff base, which can increase the lipophilic nature of the central metal atom and facilitate its passage through the lipid layers of microbial membranes. researchgate.net
Table 1: Antimicrobial Activity of Related Hydrazone Metal Complexes
| Complex/Ligand | Microorganism | Observed Effect | Reference |
|---|---|---|---|
| Ni(II) complex of a hydrazone ligand | E. coli, B. subtilis | Damaged bacterial cell walls | nih.gov |
| Various transition metal complexes of a Schiff base ligand | Gram-positive bacteria and fungi | Complex 2 showed MIC of 8 μg/mL against S. aureus and C. albicans | mdpi.com |
| Copper(II) complex of a hydrazone ligand | P. aeruginosa | Inhibition zone of 30 mm, surpassing positive controls | nih.gov |
Anticancer Research and Mechanistic Investigations of Cellular Interactions
Hydrazine derivatives are a class of compounds actively investigated for their potential as anticancer agents. researchgate.net Their structural versatility allows for modifications to enhance selectivity and efficacy against cancer cells while aiming to minimize toxicity to healthy tissues. nih.gov The nitrogen-rich functional groups in these derivatives can facilitate interactions with biological macromolecules, which is a promising feature for drug design and targeting. nih.gov
Certain hydrazine derivatives are known to act as alkylating agents, a mechanism of action for some anticancer drugs. nih.gov For instance, 1,2-dimethylhydrazine (B38074) has been shown to cause methylation of DNA bases in various organs in rats, with the highest concentrations found in the liver, colon, ileum, and kidney. nih.gov The persistence of O6-methylguanine, a specific DNA adduct, was notably longer in the colon, a primary target for carcinogenesis by this compound. nih.gov
The process of DNA alkylation by such agents can be influenced by metabolic activation. For example, N-nitrosodimethylamine (NDMA) undergoes hydroxylation by cytochrome P450 enzymes to form a reactive methyldiazonium ion that then methylates DNA. mdpi.com Similarly, the tobacco-specific nitrosamine (B1359907) NNK is activated to form DNA adducts, and this activation can be cell-selective, with high-affinity pathways existing in certain lung cells. nih.gov The potential for DNA alkylation is a critical area of research for understanding the carcinogenic and therapeutic potential of hydrazine derivatives.
Research has focused on designing hydrazine-based prodrugs that can be selectively activated in the hypoxic (low oxygen) environments characteristic of solid tumors. nih.govnih.gov One such strategy involves a nitrobenzyl "trigger" moiety which, upon enzymatic reduction in hypoxic conditions, releases a cytotoxic DNA cross-linking agent. nih.gov
For example, the prodrug KS119 has demonstrated the ability to selectively kill hypoxic EMT6 mouse mammary carcinoma and CHO cells, with a 5-log kill of EMT6 cells at a 50 μM concentration under hypoxic conditions, and no discernible cytotoxicity in aerobic conditions. nih.gov The activation of this prodrug is linked to enzymes such as NADH:cytochrome b5 reductase and NADPH:cytochrome P450 reductase. nih.gov Another related compound, PNBC, showed preferential cytotoxicity to hypoxic cells but also exhibited some toxicity to aerobic cells. nih.gov
Studies with ruthenium(II) complexes of 3,4-dimethylphenylhydrazine have shown a dose-dependent decrease in the viability of MDA-MB-231 and MIA PaCa-2 cancer cell lines, with no effect on healthy HS-5 cells. nih.gov Furthermore, certain quinazolinone hydrazide triazole derivatives have been shown to have antiproliferative effects against various cancer cell lines, including lung cancer cells with MET amplification. nih.govresearchgate.net
Table 2: Selective Cytotoxicity of Hydrazine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Condition | Observed Effect | Reference |
|---|---|---|---|---|
| KS119 (50 μM) | EMT6 | Hypoxic | 5 logs of cell kill | nih.gov |
| PNBC (40 μM) | EMT6 | Hypoxic | ~2.5 log kill | nih.gov |
| Ru(II) complexes 1 and 2 | MDA-MB-231, MIA PaCa-2 | - | Dose-dependent decrease in cell viability | nih.gov |
| Compound CM9 | EBC-1 (lung cancer) | - | IC50 value of 8.6 μM | nih.govresearchgate.net |
Enzyme Inhibition Studies and Binding Affinity
Hydrazine derivatives have been investigated as inhibitors of various enzymes, a key strategy in drug development. For instance, a series of quinazolinone hydrazide triazole derivatives were designed as inhibitors of the MET receptor tyrosine kinase. nih.govresearchgate.net One compound, CM9, was found to inhibit MET kinase activity with an IC50 value of 22.76 µM. researchgate.net Further screening revealed that at a concentration of 25 μM, this compound also inhibited other kinases such as ALK, AXL, FGFR1, FLT1 (VEGFR1), and FLT4 (VEGFR3) by more than 50%. nih.govresearchgate.net
The interaction of hydrazine-based compounds with proteins is also a crucial aspect of their biological activity. Spectrofluorimetric measurements have been used to study the binding of ruthenium(II) complexes with 3,4-dimethylphenylhydrazine to human serum albumin (HSA), demonstrating spontaneous binding processes. nih.gov Molecular docking analyses have also been employed to predict the binding interactions of these complexes with enzymes like acetylcholinesterase (ACHE) and matrix metalloproteinase-9 (MMP-9). nih.gov
Antioxidant Activity and Free Radical Scavenging
The antioxidant properties of hydrazine derivatives are another area of active research. The ability to scavenge free radicals is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.netmdpi.com In this assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. mdpi.com
Studies on various hydroxybenzylidene hydrazines have shown a wide range of free radical scavenging activity, with the most effective compounds being those containing multiple hydroxyl groups in the benzylidene portion of the molecule. researchgate.net Similarly, chitosan (B1678972) derivatives modified with phenylhydrazine-thiosemicarbazone have demonstrated strong scavenging activity against hydroxyl radicals and superoxide (B77818) anions, with some derivatives showing stronger activity than ascorbic acid. nih.gov The antioxidant activity of plant extracts containing such compounds has also been noted to increase with concentration. researchgate.net
Table 3: Free Radical Scavenging Activity of Hydrazine Derivatives
| Compound/Extract | Radical Scavenged | Method | Key Finding | Reference |
|---|---|---|---|---|
| Hydroxybenzylidene hydrazines | DPPH, GOR, ABTS | Spectrophotometry | Activity varies; most effective have multiple hydroxyl groups. | researchgate.net |
| 2-(phenylhydrazine-thiosemicarbazone)-chitosan | Hydroxyl radical, Superoxide anion | Various in vitro assays | Strong scavenging activity, some with IC50 values lower than ascorbic acid. | nih.gov |
| Ethanolic extract of Sarcostemma brevistigma | DPPH, Hydroxyl, Nitric oxide, Superoxide | In vitro antioxidant assays | Activity increases with concentration. | researchgate.net |
| Schima wallichii extracts | DPPH, Hydroxyl, Superoxide, Nitric oxide, ABTS | In vitro assays | Ethanol (B145695) extract was the most effective DPPH scavenger. | nih.gov |
Role of Metal Complexation in Modulating Biological Activity
The formation of metal complexes with hydrazine-based ligands can significantly modulate their biological activity. Chelation can enhance the therapeutic properties of the organic ligand. nih.gov For example, the antimicrobial activity of Schiff base ligands is often enhanced upon complexation with metal ions. nih.govnih.gov This is attributed to the increased lipophilicity of the complex, which facilitates its transport across microbial cell membranes. researchgate.net
The stability of the metal complex can also play a role in its biological efficacy. For instance, the higher stability constant of some Co(II) complexes has been suggested as a reason for their enhanced activity. researchgate.net The coordination of the metal to the ligand can occur through various atoms, such as the azomethine nitrogen and phenolic oxygen. nih.gov The resulting complexes can have different geometries and coordination numbers, which in turn influences their biological profile. mdpi.com For example, some transition metal complexes of a benzohydrazide (B10538) derivative were found to have a coordination number of six. mdpi.com
Furthermore, the process of complexation itself can be an enthalpy-driven process, as suggested by thermodynamic studies of some hydrazone metal complexes. nih.gov The study of these metal complexes continues to be a promising avenue for the development of new therapeutic agents.
Molecular Docking and In Silico Approaches for Target Identification
In the quest to understand the biological activity of novel chemical entities, molecular docking and other in silico approaches have become indispensable tools. For compounds like this compound, these computational methods offer a powerful lens through which to predict and analyze potential molecular interactions that underpin their pharmacological effects. By simulating the binding of a ligand to the active site of a protein, researchers can gain insights into binding affinity, orientation, and the specific molecular forces at play. This section explores the application of these computational strategies in the context of nitrophenylhydrazine derivatives, providing a framework for the potential target identification of this compound.
Molecular docking studies are instrumental in screening vast libraries of compounds against known protein targets, thereby identifying promising candidates for further investigation. This process involves the use of sophisticated algorithms to predict the most likely binding mode of a ligand to a receptor. The strength of this interaction is typically quantified by a scoring function, which estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.
While direct molecular docking studies on this compound are not extensively reported in publicly available literature, research on structurally related nitrophenylhydrazine derivatives provides valuable insights into the potential applications of these methods. For instance, studies on a series of p-nitrophenyl hydrazones have demonstrated their potential as anti-inflammatory agents through the inhibition of key enzymes such as cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the proton pump H+/K+ ATPase. researchgate.net In these investigations, molecular docking was employed to elucidate the binding modes of the hydrazone derivatives within the active sites of these enzymes.
The general workflow for such an in silico investigation involves several key steps:
Protein Target Selection: Based on the desired therapeutic effect or known biological activities of similar compounds, one or more protein targets are selected. For nitrophenylhydrazines, which have been explored for various bioactivities, potential targets could span a wide range of enzyme families and receptors.
Ligand and Receptor Preparation: The three-dimensional structures of the ligand (e.g., this compound) and the target protein are prepared. This often involves energy minimization and the addition of hydrogen atoms to ensure chemical correctness.
Docking Simulation: Using specialized software, the ligand is "docked" into the active site of the protein. The program explores various possible conformations and orientations of the ligand, calculating the binding energy for each.
Analysis of Results: The resulting docking poses are analyzed to identify the most stable binding mode. This includes examining the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.
The findings from such studies can be summarized in detailed tables that highlight the predicted binding affinities and key interacting residues. Below is a representative data table, modeled on the type of results obtained from molecular docking studies of nitrophenylhydrazine derivatives against inflammatory targets.
| Target Protein | Representative Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | p-Nitrophenyl Hydrazone Derivative | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Lipoxygenase (5-LOX) | p-Nitrophenyl Hydrazone Derivative | -7.9 | His367, His372, Leu414 |
| H+/K+ ATPase | p-Nitrophenyl Hydrazone Derivative | -9.2 | Tyr801, Cys813, Asp824 |
This table is a representative example based on studies of structurally similar compounds and does not represent direct data for this compound.
Beyond predicting binding to known targets, in silico approaches can also be used for de novo target identification. This can involve "reverse docking," where a compound of interest is docked against a large library of protein structures to identify potential binding partners. Furthermore, computational methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity (Tox) of a compound. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to anticipate potential liabilities.
Conclusion
Synthesis and Reactivity of 1-Methyl-1-(2-nitrophenyl)hydrazine: A Synopsis
This compound, with the chemical formula C₇H₉N₃O₂, is a substituted hydrazine (B178648) featuring both a methyl group and a nitrophenyl group attached to the same nitrogen atom. sinfoochem.comchemcd.com While specific, detailed research on this particular compound is not extensively documented in publicly available literature, its synthesis and reactivity can be inferred from well-established reactions involving related hydrazine derivatives.
Synthesis:
The synthesis of unsymmetrical hydrazines like this compound can be approached through several established methods in organic chemistry. A common strategy involves the methylation of the corresponding phenylhydrazine (B124118). For instance, the synthesis of 1-methyl-1-phenylhydrazine (B1203642) is achieved by first preparing phenylhydrazine from aniline (B41778) through diazotization and subsequent reduction, followed by a methylation step. guidechem.com A similar pathway could theoretically be employed for the synthesis of this compound, starting from 2-nitroaniline.
Another potential synthetic route is the direct reaction of a suitable nitrophenyl precursor with methylhydrazine. The reaction of halogenonitrobenzenes with hydrazine and methylhydrazine has been shown to produce substituted phenylhydrazines. researchgate.net For example, 1,3-dichloro-4,6-dinitrobenzene (B1585067) reacts with methylhydrazine to form α-(3-chloro-4,6-dinitrophenyl)-α-methylhydrazine. researchgate.net This suggests that 1-chloro-2-nitrobenzene (B146284) could potentially react with methylhydrazine to yield this compound.
A generalized synthetic approach could involve the following steps:
Starting Material: 2-Nitrophenylhydrazine (B1229437) or a suitable 2-nitro-substituted benzene (B151609) derivative.
Reagent: A methylating agent such as dimethyl sulfate (B86663) or methyl iodide if starting with 2-nitrophenylhydrazine, or methylhydrazine if starting with a compound like 1-chloro-2-nitrobenzene.
Reaction Conditions: The reaction would likely be carried out in a suitable solvent and may require a base to neutralize the acid formed during the reaction.
Reactivity:
The reactivity of this compound is dictated by the functional groups present: the hydrazine moiety, the aromatic nitro group, and the methyl group.
The nitro group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group itself can be reduced to an amino group, which would open up further synthetic possibilities.
The methyl group on the hydrazine nitrogen influences the nucleophilicity of the hydrazine and will be incorporated into the final product of reactions like the Fischer indole (B1671886) synthesis. acs.org
Future Research Avenues and Challenges in the Chemistry and Applications of this compound
The chemistry of this compound remains a largely unexplored area, presenting both challenges and significant opportunities for future research.
Challenges:
The primary challenge is the current lack of specific and detailed experimental data for this compound. While its synthesis and reactivity can be predicted based on general chemical principles, dedicated studies are needed to establish optimized synthetic protocols and to fully characterize its reaction scope and limitations. The potential instability and toxicity, common for many hydrazine derivatives, also pose handling challenges that require careful consideration in experimental design. wikipedia.orgnih.gov
Future Research Avenues:
Optimization of Synthesis: A key area for future work is the development and optimization of a reliable and high-yielding synthesis for this compound. A systematic investigation of different starting materials, methylating agents, and reaction conditions is required.
Exploration of Reactivity: A thorough investigation of the reactivity of this compound is warranted. This includes:
Fischer Indole Synthesis: A detailed study of its reaction with a wide range of aldehydes and ketones to synthesize novel substituted indoles. The influence of the nitro group on the regioselectivity and yield of this reaction would be of particular interest. byjus.comnih.gov
Cyclization Reactions: Exploring its use in the synthesis of other heterocyclic systems beyond indoles.
Reduction of the Nitro Group: Investigating the reduction of the nitro group to an amine and the subsequent chemistry of the resulting diamine.
Potential Applications: The indole scaffold, which can be synthesized from this compound, is a core structure in many pharmaceuticals. nih.gov Therefore, this compound could serve as a valuable building block in medicinal chemistry for the synthesis of new bioactive molecules. Its derivatives could also be investigated for applications in materials science, for example, as precursors to dyes or polymers.
The following table summarizes the key areas for future research:
| Research Area | Focus | Potential Outcome |
| Synthesis | Development of an efficient and scalable synthetic route. | Increased availability for further research and potential commercial applications. |
| Reactivity | Detailed study of its participation in key organic reactions, particularly the Fischer indole synthesis. | Expansion of the synthetic chemist's toolbox and the creation of novel chemical entities. |
| Applications | Investigation of its utility as a precursor to pharmaceuticals, agrochemicals, and materials. | Discovery of new compounds with valuable biological or material properties. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-methyl-1-(2-nitrophenyl)hydrazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed hydrolysis of diaziridines or diazirinedesulfides. For example, hydrolysis of 1,2-dialkyldiaziridines in trifluoroacetic acid yields hydrazines with high purity, as confirmed by elemental analysis and spectroscopic comparisons . Alternative routes involve condensation reactions with aldehydes/ketones under acidic conditions, where pH and temperature critically affect reaction kinetics and byproduct formation .
Q. How can X-ray crystallography and spectroscopic techniques confirm the structural integrity of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, while NMR and IR spectroscopy validate functional groups. For example, distinct IR peaks for N–H and C=N bonds (1650–1700 cm⁻¹) and NMR signals for aromatic protons (δ 7.5–8.5 ppm) confirm hydrazone formation . Comparative analysis with known isomers (e.g., 1-methyl-1-(2,4-dinitrophenyl)hydrazine) ensures structural accuracy .
Q. What analytical methodologies are effective for quantifying aldehydes using this compound as a derivatization agent?
- Methodological Answer : The compound reacts stoichiometrically with aldehydes in acidic media to form hydrazones, detectable via HPLC with dual-wavelength UV/Vis detection (e.g., 254 nm and 360 nm). Unlike 2,4-dinitrophenylhydrazine, its derivatives exhibit unique elution orders, enabling separation from oxidation byproducts like N-methyl-2,4-dinitroaniline .
Advanced Research Questions
Q. What computational approaches can elucidate the catalytic role of hydrazine derivatives in metathesis reactions?
- Methodological Answer : Density functional theory (DFT) calculations map reaction pathways, identifying rate-determining steps (e.g., cycloreversion barriers in hydrazine-catalyzed carbonyl–olefin metathesis). For this compound, steric effects from the nitro group lower activation energies by ~5 kcal/mol compared to unsubstituted analogs, enhancing catalytic efficiency .
Q. How do steric and electronic effects of the 2-nitrophenyl group influence reactivity in acid-catalyzed reactions?
- Methodological Answer : The electron-withdrawing nitro group stabilizes transition states via resonance, accelerating hydrazone formation. Steric hindrance at the ortho position, however, reduces reactivity with bulky aldehydes. Kinetic studies show a 30% decrease in reaction rate for tert-butyl aldehydes versus linear chains .
Q. What strategies mitigate data contradictions in crystallographic refinement of flexible hydrazine derivatives?
- Methodological Answer : Conformational flexibility in the hydrazine moiety can lead to disordered crystal structures. Using high-resolution data (>1.0 Å) and restraints on bond distances/angles (via SHELXL ) improves refinement. For polymorphic systems (e.g., 1-(2-chloronicotinoyl)-2-(nitrophenyl)hydrazine), hydrogen-bonding patterns distinguish between 2D and 3D supramolecular architectures .
Q. What novel applications exist for this compound derivatives in bioluminescence imaging?
- Methodological Answer : The compound serves as a precursor for caged luciferin probes. Reaction with 1-(2-nitrophenyl)ethanone forms photolabile hydrazones, which release luciferin upon UV irradiation. In vivo studies show prolonged bioluminescence signals (≥12 hours) in murine models, enabling longitudinal imaging of enzymatic activity .
Data Contradiction Analysis
- Synthetic Yields : Hydrolysis in trifluoroacetic acid reports >90% purity, while condensation routes achieve 70–85% yields due to competing oxidation.
- Catalytic Efficiency : Computational predictions suggest [2.2.2]-hydrazines outperform [2.2.1]-analogs, but experimental validation is limited to norbornene substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
